molecular formula C3H4N2OS B13106339 3-Methyl-1,2,4-thiadiazol-5(2H)-one

3-Methyl-1,2,4-thiadiazol-5(2H)-one

Katalognummer: B13106339
Molekulargewicht: 116.14 g/mol
InChI-Schlüssel: VVCKHHJMPOIXAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1,2,4-thiadiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazol-5(2H)-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,2,4-thiadiazol-5(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms, such as thiols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups on the ring are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or alkylated thiadiazole derivatives.

Wirkmechanismus

The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5(2H)-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1,2,4-thiadiazol-5(2H)-one can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C3H4N2OS

Molekulargewicht

116.14 g/mol

IUPAC-Name

3-methyl-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6)

InChI-Schlüssel

VVCKHHJMPOIXAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.